Calcium pyrophosphate

Overview

Description

Calcium pyrophosphate (CPP) is a chemical compound composed of calcium and pyrophosphate ions. It is a naturally occurring salt found in many biological systems, including in the human body. CPP is used in various scientific research applications, including as a reagent, a catalyst, and an inhibitor. It can also be used as a buffer and a chelator.

Scientific Research Applications

Calcium Metabolism and Skeletal Disorders :

- Calcium pyrophosphate impacts calcium metabolism and has implications in diseases like hypophosphatasia and pseudogout (Russell & Fleisch, 1975).

- It plays a role in preventing vascular calcification, particularly in chronic kidney disease patients (Persy & McKee, 2011).

Biomaterials and Bone Grafting :

- This compound is used in bone grafting and as a coating material for orthopedic and dental implants due to its similarity to the inorganic components of bone and teeth (Vasant & Joshi, 2011).

Crystallization and Dissolution in Biomineralization :

- Studies on calcium orthophosphates, including this compound, focus on understanding their crystallization, dissolution, and phase stability, which are critical in the formation of bones and teeth (Wang & Nancollas, 2008).

Role in Osteoblast Activity :

- This compound stimulates differentiation and gene expression in osteoblasts, which are cells responsible for bone formation (Pujari-Palmer et al., 2016).

Luminescent Biological Probes :

- Doped calcium pyrophosphates are being explored as luminescent biological probes for potential use in medical imaging and research (Doat, Pellé, & Lebugle, 2005).

Calcification Disorders :

- This compound is significant in the study and management of this compound disease, a condition that affects joint health (Rosenthal & Ryan, 2011).

Biodegradable Bone Repair Cements :

- It's used in biodegradable bone repair cements, showing promise in stimulating bone mineralization without inhibiting the natural bone formation process (Grover et al., 2013).

Mechanism of Action

Target of Action

Calcium pyrophosphate (CPP) primarily targets the joints and soft tissues in the body . The compound’s primary targets are the cartilage of joints , where it can accumulate and lead to a form of arthritis known as this compound dihydrate deposition disease (CPPD), also known as pseudogout .

Mode of Action

The mode of action of CPP involves its interaction with its targets, leading to changes in the affected areas. The crystallization of this compound tetrahydrate (CPPT) proceeds via a multistage process. It first forms amorphous this compound (ACPP) , which then transforms into a crystalline phase . This crystalline phase can cause inflammation and damage to the affected joints .

Biochemical Pathways

The biochemical pathways affected by CPP involve the transformation of an amorphous phosphate-based precursor to highly organized nanocrystals . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in the process . Interaction with aqueous calcium ions results in the nucleation and subsequent growth of biologically relevant mineral complexes, providing a chemical basis for biomineralization .

Pharmacokinetics

It is known that the compound’s action depends on its subtype, which is based on clinical manifestations and acuity .

Result of Action

The result of CPP’s action is the formation of This compound crystals (CPP) . These microscopic rhomboid-shaped structures typically accumulate in the smooth, slippery cartilage that coats the ends of the bones in a joint . The resulting crystal buildup can result in significant symptoms developing, including acute this compound (CPP) crystal arthritis .

Action Environment

The action environment of CPP involves the presence of two biologically essential metal ions, Mg2+ and Sr2+ , and another alkaline earth metal ion, Ba2+ . These ions can affect the process of CPPT crystallization by influencing the stability of the amorphous precursor and the subsequent crystal growth . The hydration characteristics of metal ions play more important roles in stabilizing ACPP than the content of adsorbed ions .

Future Directions

This is an exciting era for CPPD disease as a robust framework for CPPD clinical research has been established . The American College of Rheumatology (ACR) and EULAR co-sponsored the development of the first-ever classification criteria for CPPD . The Outcomes Measures in Rheumatology (OMERACT) CPPD Ultrasound Subtask Force developed and validated definitions for ultrasonographic findings of CPPD, and the OMERACT CPPD Working Group is establishing a core outcome domain set for this crystalline arthritis .

Biochemical Analysis

Biochemical Properties

Calcium pyrophosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the ANKH (human homologue of progressive ankylosis) mutations in familial CPPD disease confirmed the importance of phosphate/pyrophosphate homeostasis in CPPD, with ANKH being a regulator of inorganic pyrophosphate transport .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the expression of several genes involved in mineralization, including human homolog of progressive ankylosis, plasma-cell-membrane glycoprotein 1 and tissue-nonspecific alkaline phosphatase, is upregulated in OA chondrocytes isolated from this compound crystal-containing cartilages .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ANKH mutations associated with this compound deposition disease lead to a gain of function, while CMD-associated ANKH mutations result in a loss of function .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Calcium pyrophosphate can be achieved through a simple precipitation reaction between calcium chloride and sodium pyrophosphate.", "Starting Materials": [ "Calcium chloride (CaCl2)", "Sodium pyrophosphate (Na4P2O7)" ], "Reaction": [ "Dissolve 1 mole of calcium chloride in distilled water to make a 0.5 M solution.", "Dissolve 2 moles of sodium pyrophosphate in distilled water to make a 1 M solution.", "Slowly add the sodium pyrophosphate solution to the calcium chloride solution while stirring continuously.", "A white precipitate of Calcium pyrophosphate will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the Calcium pyrophosphate in an oven at 100°C for 2 hours." ] } | |

| 7790-76-3 | |

Molecular Formula |

CaH4O7P2 |

Molecular Weight |

218.05 g/mol |

IUPAC Name |

dicalcium;phosphonato phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

HJROPEWVPUPTSE-UHFFFAOYSA-N |

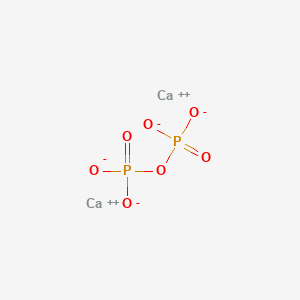

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Ca] |

Color/Form |

Polymorphous crystals or powder White powde |

density |

3.09 |

melting_point |

1353 °C |

| 10086-45-0 7790-76-3 |

|

physical_description |

DryPowder A fine, white, odourless powde |

Pictograms |

Irritant |

Related CAS |

35405-51-7 |

solubility |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids Sol in dil hydrochloric and nitric acids; practically insol in water Dilute acid; insoluble in wate |

synonyms |

Calcium Diphosphate Calcium Pyrophosphate Calcium Pyrophosphate (1:1) Calcium Pyrophosphate (1:2) Calcium Pyrophosphate (2:1) Calcium Pyrophosphate Dihydrate Calcium Pyrophosphate, Monohydrate Diphosphate, Calcium Monohydrate Calcium Pyrophosphate Pyrophosphate Dihydrate, Calcium Pyrophosphate, Calcium Pyrophosphate, Monohydrate Calcium |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium pyrophosphate dihydrate?

A1: The molecular formula of this compound dihydrate is Ca2P2O7·2H2O. Its molecular weight is 254.10 g/mol.

Q2: What spectroscopic techniques are used to identify this compound crystals?

A2: this compound dihydrate crystals can be identified using techniques like X-ray diffraction [, , , , , , ], infrared spectroscopy [], and polarized light microscopy [, , , , , ]. These techniques help analyze crystal structure and optical properties, confirming the presence of CPPD.

Q3: How do this compound crystals appear under a microscope?

A3: Under polarized light microscopy, CPPD crystals appear as short, rhomboidal structures exhibiting positive birefringence []. In routine tissue sections, they manifest as haematoxylinophilic crystalline deposits with a characteristic feathery or brush-like pattern [].

Q4: How do this compound crystals interact with joint tissues?

A4: CPPD crystals deposit in articular cartilage, menisci, synovium, and tendons [, , ]. These crystals can induce inflammation [, , , ] by activating neutrophils [] and other inflammatory cells, leading to the release of inflammatory mediators like interleukin-8 [].

Q5: What are the potential downstream effects of CPPD crystal deposition in joints?

A5: CPPD crystal deposition can lead to a range of clinical presentations:

- Acute pseudogout: Characterized by sudden, painful joint inflammation, often mimicking gout [, , , , ].

- Chronic CPP inflammatory arthritis: Presents as persistent joint pain and swelling, resembling other inflammatory arthritides [, , ].

- Osteoarthritis with CPPD: CPPD crystals may contribute to cartilage degeneration and osteophyte formation, accelerating osteoarthritis progression [, , , ].

Q6: What is the stability of this compound in biological environments?

A6: this compound exhibits variable stability in biological environments. While relatively stable in some settings [], it can undergo transformations in others. For instance, during simulated body fluid immersion, heat-treated this compound coatings demonstrated a surface reaction, converting this compound into β-tricalcium phosphate [].

Q7: Has this compound been explored for biomedical applications?

A7: Yes, this compound has been investigated as a potential bone-graft extender []. Studies in rabbits assessed its biocompatibility and ability to induce bone formation when combined with titanium implants [].

Q8: Does this compound exhibit catalytic activity?

A8: Yes, this compound demonstrates catalytic activity in the dehydration of lactic acid to acrylic acid [, ]. Its catalytic performance is influenced by factors like Ca/P ratio, acidity, and basicity. Notably, non-stoichiometric this compound with a Ca/P ratio of 0.76 exhibited high efficiency, achieving 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C [].

Q9: How does the acidity of this compound affect its catalytic selectivity?

A9: The acidity of this compound plays a crucial role in its catalytic selectivity []. In the dehydration of lactic acid, higher acidity favors acrylic acid production. Conversely, reduced acidity, as observed with MoO3 modification, shifts selectivity towards deoxygenation products like propionic acid [].

A10: Have computational methods been applied to study this compound?

A10: While the provided abstracts don't explicitly mention computational studies on this compound itself, they highlight the use of in situ FTIR studies to investigate its interaction with lactic acid during the dehydration reaction []. These studies provide insights into reaction mechanisms and catalyst behavior.

Q10: What in vitro models are used to study CPPD crystal deposition disease?

A11: Researchers have utilized model hydrogels, such as silica and gelatin gels, to mimic the connective tissue matrix and investigate the formation of CPPD crystals in vitro [, ]. These models help understand the physicochemical factors influencing crystal deposition.

Q11: Are there animal models available for studying CPPD?

A12: Yes, rhesus monkeys (Macaca mulatta) have been identified as a naturally occurring animal model for CPPD []. These primates spontaneously develop CPPD crystal deposits in various tissues, offering valuable insights into disease pathogenesis. Rabbits have also been used to evaluate the biocompatibility and bone-forming potential of this compound in the context of titanium implant osseointegration [].

Q12: Have clinical trials been conducted on treatments for CPPD?

A13: While the provided abstracts don't specifically mention clinical trials for CPPD treatments, they highlight the potential of anti-inflammatory therapies like colchicine []. Observational studies suggest that colchicine use in CPPD patients might be associated with a reduced risk of cardiovascular events [].

Q13: How are this compound levels measured in biological samples?

A15: While the provided abstracts don't detail specific methods for quantifying this compound levels in biological samples, they emphasize the importance of synovial fluid analysis for diagnosing CPPD [, ]. Microscopy, coupled with crystal identification techniques, helps confirm the presence of CPPD crystals in synovial fluid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)